![molecular formula C15H9BrFN B3185939 4-Bromo-7-fluoro-2-phenylquinoline CAS No. 1189107-13-8](/img/structure/B3185939.png)
4-Bromo-7-fluoro-2-phenylquinoline
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Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-fluoro-2-phenylquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule is further substituted with a bromine atom, a fluorine atom, and a phenyl group .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, are known to undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
4-Bromo-7-fluoro-2-phenylquinoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available literature .Safety and Hazards
Future Directions
Quinoline derivatives, including 4-Bromo-7-fluoro-2-phenylquinoline, continue to be a focus of research due to their versatile applications in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, investigating new biological activities, and exploring potential applications in various fields .
properties
CAS RN |
1189107-13-8 |
---|---|
Product Name |
4-Bromo-7-fluoro-2-phenylquinoline |
Molecular Formula |
C15H9BrFN |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
4-bromo-7-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrFN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI Key |
UHAWWPDOQVVGKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)Br |
Origin of Product |
United States |
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